2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16705075
InChI: InChI=1S/C16H16BrIN2O/c1-16(2,3)10-8-13(17)15(21)14(9-10)20-19-12-6-4-11(18)5-7-12/h4-9,21H,1-3H3
SMILES:
Molecular Formula: C16H16BrIN2O
Molecular Weight: 459.12 g/mol

2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol

CAS No.:

Cat. No.: VC16705075

Molecular Formula: C16H16BrIN2O

Molecular Weight: 459.12 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol -

Specification

Molecular Formula C16H16BrIN2O
Molecular Weight 459.12 g/mol
IUPAC Name 2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol
Standard InChI InChI=1S/C16H16BrIN2O/c1-16(2,3)10-8-13(17)15(21)14(9-10)20-19-12-6-4-11(18)5-7-12/h4-9,21H,1-3H3
Standard InChI Key AGVYMQBBXBAROI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol, systematically describes its structure:

  • A phenol ring substituted at the 2-position with bromine (-Br) and at the 4-position with a tert-butyl group (-C(CH₃)₃).

  • The 6-position hosts an (E)-configured diazenyl group (-N=N-) connected to a 4-iodophenyl ring.

The canonical SMILES representation, CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)I, confirms the spatial arrangement of substituents. The tert-butyl group imposes steric hindrance, while the electron-withdrawing halogens (Br, I) and diazenyl group influence electronic delocalization, rendering the compound photophysically and chemically distinct from simpler phenols.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₆BrIN₂O
Molecular Weight459.12 g/mol
IUPAC Name2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol
CAS NumberNot publicly disclosed
PubChem CID4663293
Standard InChIKeyAGVYMQBBXBAROI-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol involves sequential functionalization of a phenol precursor. A generalized route includes:

  • Diazo Coupling: Reaction of 4-iodoaniline with a brominated tert-butylphenol derivative under diazotization conditions (e.g., NaNO₂/HCl) to form the azo linkage.

  • Halogenation: Electrophilic bromination at the ortho position relative to the phenolic -OH group, leveraging directing effects of the tert-butyl substituent.

  • Purification: Chromatographic or recrystallization techniques to isolate the E-isomer, which predominates due to steric preferences.

Critical parameters such as temperature (0–5°C for diazotization), pH, and solvent polarity (e.g., ethanol/water mixtures) are optimized to maximize yield and minimize byproducts like the Z-isomer or over-halogenated derivatives.

Catalytic and Kinetic Considerations

Reactivity and Functional Transformations

Oxidative and Reductive Pathways

The presence of multiple functional groups confers diverse reactivity:

  • Oxidation: The phenolic -OH and azo (-N=N-) groups are susceptible to oxidation. In analogous systems, cobalt-dioxygen complexes catalyze phenol oxidation to quinones or diphenoquinones . For example, 2,6-di-tert-butylphenol oxidizes to 3,3',5,5'-tetra-tert-butyldiphenoquinone under O₂ with Co-polyamine chelates . Such pathways may extend to this compound, yielding iodinated and brominated quinones.

  • Reduction: The azo group may undergo reduction to amines (-NH-NH-) under H₂/Pd-C, potentially altering electronic properties for applications in optoelectronics.

Electrophilic Substitution

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Signals for phenolic -OH (δ ~5–6 ppm), tert-butyl -CH₃ (δ ~1.3 ppm), and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns.

    • ¹³C NMR: Distinct peaks for iodine- and bromine-bearing carbons (δ ~90–110 ppm) and the diazenyl-linked carbons (δ ~140–160 ppm).

  • IR Spectroscopy: Stretching vibrations for -OH (~3200 cm⁻¹), -N=N- (~1450 cm⁻¹), and C-Br/C-I bonds (~500–600 cm⁻¹).

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 459.12 and fragments corresponding to loss of Br (m/z 380) and I (m/z 332).

X-ray Crystallography

Though crystallographic data for this specific compound is unavailable, related structures (e.g., MoO₂(OAr)₂·ArOH) reveal planar azo linkages and orthogonal dihedral angles between aromatic rings, suggesting similar geometry .

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